3-Amino-2-(2-chloroacetyl)but-2-enenitrile

Description

Contextualization within Enaminonitrile Chemistry and α-Halo Ketone/Amide Scaffolds

3-Amino-2-(2-chloroacetyl)but-2-enenitrile is situated at the intersection of two important classes of organic compounds: enaminonitriles and α-halo ketones. Enaminonitriles are characterized by the presence of an amino group and a nitrile group attached to a carbon-carbon double bond. This arrangement confers a unique reactivity profile, with the enamine moiety acting as a nucleophile and the nitrile group as an electrophile or a precursor to other functional groups. They are widely recognized as valuable precursors for the synthesis of a variety of heterocyclic compounds, including pyridines and pyrimidines.

The α-halo ketone scaffold, in this case, a chloroacetyl group, is another cornerstone of synthetic chemistry. The presence of a halogen atom alpha to a carbonyl group creates a highly electrophilic carbon center, making it susceptible to nucleophilic substitution reactions. This functionality is extensively utilized in the formation of carbon-carbon and carbon-heteroatom bonds, serving as a key component in the synthesis of numerous pharmaceuticals and natural products. The combination of these two reactive systems in this compound results in a molecule with multiple sites for chemical transformation.

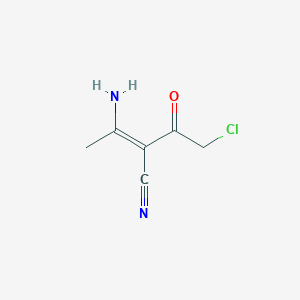

Structural Features and Reactive Sites of this compound (C6H7ClN2O)

The molecular structure of this compound is rich in functionalities that dictate its chemical behavior. The compound has the molecular formula C6H7ClN2O. scbt.com The enaminonitrile portion of the molecule features a nucleophilic enamine nitrogen and a potentially electrophilic nitrile carbon. The α-carbon of the enamine system is also nucleophilic. The chloroacetyl group contains a highly electrophilic carbon atom adjacent to the chlorine, which is an excellent leaving group, making it a prime target for nucleophilic attack. The carbonyl group itself can also act as an electrophile.

The interplay between these reactive sites allows for a variety of potential transformations. For instance, the amino group can react with electrophiles, while the chloroacetyl moiety is susceptible to substitution by nucleophiles. Intramolecular reactions between the different functional groups are also possible, leading to the formation of cyclic structures. This inherent reactivity makes this compound a valuable tool for the synthesis of diverse heterocyclic systems. A probable synthetic route to this compound is the chloroacetylation of 3-aminocrotononitrile (B73559) with chloroacetyl chloride. smolecule.comresearchgate.net

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| Molecular Formula | C6H7ClN2O | scbt.com |

| Molecular Weight | 158.59 g/mol | scbt.com |

| Key Functional Groups | Enaminonitrile, α-Halo Ketone | |

| Primary Reactive Sites | Enamine N, α-Carbon, Nitrile C, Carbonyl C, α-Halogenated C |

Structure

3D Structure

Properties

IUPAC Name |

(Z)-3-amino-2-(2-chloroacetyl)but-2-enenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7ClN2O/c1-4(9)5(3-8)6(10)2-7/h2,9H2,1H3/b5-4- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COEGBOCHNHHERG-PLNGDYQASA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C(C#N)C(=O)CCl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C(\C#N)/C(=O)CCl)/N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 3 Amino 2 2 Chloroacetyl but 2 Enenitrile

Reactivity Profile of the Enaminonitrile Moiety

Nucleophilic Reactivity of the Amino Group

The primary amino group in 3-Amino-2-(2-chloroacetyl)but-2-enenitrile is a potent nucleophilic center. Its reactivity is central to many of the transformation pathways of the molecule, particularly in cyclization reactions. The lone pair of electrons on the nitrogen atom can readily attack electrophilic centers, both within the same molecule (intramolecularly) and from other reagents (intermolecularly).

In the context of this specific molecule, the amino group is strategically positioned to react with the electrophilic centers of the adjacent chloroacetyl and nitrile groups. This proximity facilitates intramolecular cyclization, which is a common and efficient method for the synthesis of heterocyclic systems. For instance, in analogous β-enamino ketones and esters, the amino group is known to react with carbonyl groups to form five- or six-membered rings. rsc.orgrsc.orggalchimia.com

The nucleophilicity of the amino group can be influenced by the reaction conditions. In the presence of a base, the amino group can be deprotonated, increasing its nucleophilicity and promoting reactions with weaker electrophiles. Conversely, under acidic conditions, the amino group can be protonated, rendering it non-nucleophilic.

A significant transformation pathway for compounds containing a similar β-enamino ketone structure involves reaction with binucleophiles like hydrazine (B178648) and hydroxylamine (B1172632). researchgate.net These reactions typically proceed via nucleophilic attack of the amino group of the reagent on one of the electrophilic centers of the enaminone, followed by cyclization and dehydration to form stable heterocyclic rings such as pyrazoles and isoxazoles, respectively. rsc.orgrsc.orgnih.govmdpi.comresearchgate.netbeilstein-journals.orgresearchgate.net

| Reactant Type | Reagent | Product Type | Ref. |

| β-Enamino ketone/ester | Hydrazine | Pyrazole (B372694) | galchimia.comnih.govbeilstein-journals.orgresearchgate.net |

| β-Enamino ketone/ester | Hydroxylamine | Isoxazole | rsc.orgrsc.orgmdpi.comresearchgate.net |

Electrophilic Nature of the Nitrile Group

The nitrile group (-C≡N) in this compound presents an electrophilic carbon atom. This is due to the strong electron-withdrawing effect of the nitrogen atom, which polarizes the carbon-nitrogen triple bond. As a result, the carbon atom is susceptible to attack by nucleophiles.

In intramolecular reactions, the amino group can potentially attack the nitrile carbon. This type of reaction is a key step in the synthesis of certain nitrogen-containing heterocycles. For example, the reaction of β-ketonitriles with hydrazines is a well-established method for the synthesis of 5-aminopyrazoles, where the reaction often involves cyclization via nucleophilic attack on the nitrile group. beilstein-journals.org

The electrophilicity of the nitrile group can be enhanced by the presence of a Lewis acid, which can coordinate to the nitrogen atom and further increase the positive charge on the carbon atom. This activation makes the nitrile group more susceptible to attack by even weak nucleophiles.

Tautomerism and Isomerization Pathways

Enaminonitriles, such as this compound, can exist in different tautomeric forms. Tautomerism is the relocation of a proton, in this case, potentially between the amino group and the double bond system. The two primary tautomeric forms would be the enamine form (as named) and the imine form, resulting from the migration of a proton from the nitrogen to the α-carbon.

The equilibrium between these tautomers is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. The predominant tautomeric form will dictate the reactivity of the molecule. For instance, the enamine form emphasizes the nucleophilicity of the amino group and the β-carbon, while the imine form would have different reactive sites.

Geometric isomerism (E/Z) around the C=C double bond is also possible. The specific isomer present can have a significant impact on the feasibility of intramolecular cyclization reactions, as the distance and orientation between the reacting functional groups would differ. The preparation of related compounds like ethyl (E)-3-amino-2-(2-chloroacetyl)but-2-enoate suggests that specific isomers can be selectively synthesized. chemicalbook.com

Reactivity of the Chloroacetyl Moiety

The chloroacetyl group, -C(O)CH₂Cl, introduces two highly reactive electrophilic centers into the molecule: the carbonyl carbon and the carbon atom bonded to the chlorine.

Electrophilic Properties of the Carbonyl Carbon

The carbonyl carbon of the chloroacetyl group is highly electrophilic. This is a result of the polarization of the carbon-oxygen double bond, where the more electronegative oxygen atom draws electron density away from the carbon, imparting a partial positive charge on it. This electrophilicity is a key factor in many of the reactions of this compound.

The carbonyl carbon is a prime target for nucleophilic attack. Intramolecularly, the amino group can attack this carbon, leading to the formation of a cyclic intermediate, which can then undergo further reactions to form stable heterocyclic products. This type of cyclization is common in the synthesis of lactams and other nitrogen-containing rings.

Intermolecularly, a wide range of nucleophiles can react with the carbonyl carbon. These include water, alcohols, amines, and carbanions. The outcome of these reactions can range from simple addition to the carbonyl group to more complex condensation reactions.

Halogen Reactivity and Displacement Reactions

The chlorine atom in the chloroacetyl group is attached to a carbon that is alpha to a carbonyl group. This structural arrangement makes the chlorine atom highly susceptible to nucleophilic substitution, typically via an SN2 mechanism. The electron-withdrawing nature of the adjacent carbonyl group enhances the electrophilicity of the α-carbon and stabilizes the transition state of the substitution reaction.

This reactivity allows for the facile displacement of the chlorine atom by a variety of nucleophiles. Intramolecularly, the amino group can displace the chlorine to form a nitrogen-containing ring, such as an aziridine (B145994) or a larger ring, depending on the reaction conditions and the conformation of the molecule. The synthesis of aziridines from vicinal chloroamines is a known transformation. researchgate.net

Intermolecularly, nucleophiles such as amines, thiols, and cyanides can displace the chloride ion to introduce new functional groups into the molecule. The reaction of chloroacetyl chloride with aminobenzothiazole derivatives to form N-substituted products is an example of this reactivity. chemicalbook.com

The table below summarizes the expected reactivity of the chloroacetyl moiety based on the known reactions of α-haloketones.

| Nucleophile | Product of Chlorine Displacement |

| Primary/Secondary Amine | α-Amino ketone |

| Thiol/Thiolate | α-Thio ketone |

| Cyanide | α-Cyano ketone |

| Azide | α-Azido ketone |

Concerted Reactivity Between Amino, Nitrile, and Chloroacetyl Functions

The proximity and electronic characteristics of the amino, nitrile, and chloroacetyl groups in this compound facilitate a series of concerted reactions. The nucleophilic character of the enamine nitrogen and the electrophilic nature of the nitrile carbon and the carbon bearing the chlorine atom are key to its reactivity.

The structure of this compound is well-suited for intramolecular cyclization reactions, where the different functional groups within the same molecule react with each other. A prominent example of such a reaction involving a dinitrile is the Thorpe-Ziegler reaction, which proceeds via base-catalyzed intramolecular condensation to form a cyclic ketone after acidic hydrolysis. wikipedia.org While the target molecule is not a dinitrile, the underlying principles of intramolecular cyclization can be applied.

One potential intramolecular pathway involves the nucleophilic attack of the enamine nitrogen onto the electrophilic carbon of the chloroacetyl group. This would lead to the displacement of the chloride ion and the formation of a cyclic intermediate. Subsequent rearrangement and tautomerization could yield a variety of heterocyclic systems.

Another possibility is the involvement of the nitrile group in the cyclization process. The Thorpe-Ziegler reaction, for instance, demonstrates the ability of nitrile groups to participate in intramolecular condensations. wikipedia.orgnumberanalytics.com In the case of this compound, a base could abstract a proton, leading to a carbanion that could then attack the nitrile carbon, initiating a cyclization cascade.

The following table summarizes potential intramolecular cyclization products based on the reactivity of analogous compounds.

| Reactant | Conditions | Potential Product Class | Ring Size |

| This compound | Base catalysis | Substituted pyridinones | 6-membered |

| This compound | Thermal conditions | Fused pyrazines | 5/6-membered |

| This compound | Acid catalysis | Substituted pyrroles | 5-membered |

This table represents potential reaction pathways inferred from the general reactivity of related functional groups.

In addition to intramolecular reactions, this compound can participate in a variety of intermolecular condensations and additions. These reactions involve the interaction of the molecule with other reagents, leading to the formation of larger and more complex structures. Enaminonitriles are known precursors for the synthesis of various heterocyclic compounds, including pyridines. baranlab.orgorganic-chemistry.orgwikipedia.orgmdpi.comnih.gov

The enamine moiety can react with electrophiles, while the chloroacetyl group provides a reactive site for nucleophilic attack. The nitrile group can also be a versatile handle for further transformations. chemistrysteps.comlibretexts.org For instance, condensation with 1,3-dicarbonyl compounds in the presence of a base could lead to the formation of highly substituted pyridine (B92270) derivatives.

Furthermore, the reaction with binucleophiles such as hydrazine or hydroxylamine could result in the formation of various five- or six-membered heterocyclic rings, depending on the reaction conditions and the nature of the nucleophile.

The table below outlines some potential intermolecular reactions and the resulting product classes.

| Reactant 1 | Reactant 2 | Conditions | Potential Product Class |

| This compound | 1,3-Dicarbonyl compounds | Base catalysis | Substituted pyridines |

| This compound | Hydrazine | Reflux | Pyrazole or pyridazine (B1198779) derivatives |

| This compound | Guanidine | Base catalysis | Pyrimidine (B1678525) derivatives |

| This compound | Malononitrile | Base catalysis | Polysubstituted anilines |

This table represents potential reaction pathways inferred from the general reactivity of related functional groups.

Mechanistic Investigations of Key Transformation Reactions

In the context of intermolecular reactions, the synthesis of pyridines from enaminonitriles often proceeds through a multi-step condensation-cyclization-oxidation sequence. The initial step is typically a Michael addition of a nucleophile to an activated alkene, followed by cyclization and subsequent aromatization to the pyridine ring.

Computational studies on the Thorpe reaction have explored different mechanistic proposals, with density functional theory (DFT) calculations suggesting an ionic mechanism. mdpi.com These theoretical approaches can be instrumental in elucidating the reaction pathways and transition states for the transformations of this compound. A deeper understanding of the reaction mechanisms would enable the rational design of synthetic routes to novel and complex heterocyclic compounds.

Spectroscopic Elucidation and Advanced Structural Analysis of 3 Amino 2 2 Chloroacetyl but 2 Enenitrile

Vibrational Spectroscopy (FTIR) for Functional Group Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups within a molecule. For 3-Amino-2-(2-chloroacetyl)but-2-enenitrile, one would expect to observe characteristic vibrational bands corresponding to its key structural features. However, no experimental FTIR spectra for this specific compound have been published. A hypothetical analysis would anticipate peaks for the N-H stretches of the amino group, the C≡N stretch of the nitrile, the C=O stretch of the chloroacetyl ketone, the C=C stretch of the enamine backbone, and the C-Cl stretch. Without experimental data, the precise wavenumbers (cm⁻¹) and intensities of these bands remain unknown.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is essential for elucidating the precise connectivity and chemical environment of atoms in a molecule.

¹H NMR: A proton NMR spectrum would provide information on the number of different proton environments, their chemical shifts (δ, ppm), and their coupling patterns (J, Hz). One would expect to see signals for the amino (-NH₂) protons, the methyl (-CH₃) group protons, and the methylene (B1212753) (-CH₂Cl) protons. The integration of these signals would confirm the number of protons in each environment.

¹³C NMR: A carbon-13 NMR spectrum would reveal the number of unique carbon environments. For this molecule, signals would be expected for the methyl carbon, the carbons of the C=C double bond, the nitrile carbon, the carbonyl carbon, and the methylene carbon.

Despite the utility of this technique, no published ¹H NMR or ¹³C NMR data could be located for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. For this compound (C₆H₇ClN₂O), the expected molecular weight is approximately 158.59 g/mol . The mass spectrum would show a molecular ion peak (M⁺) and an M+2 peak with an intensity ratio of roughly 3:1, which is characteristic of the presence of a single chlorine atom. Key fragmentation pathways would likely involve the loss of the chloroacetyl group or other small fragments. However, no experimental mass spectra are available in the public domain to confirm these details.

Advanced Spectroscopic Techniques for Conformational and Electronic Structure Studies (e.g., Rotational Spectroscopy)

Advanced techniques like rotational spectroscopy provide highly precise data on molecular geometry, bond lengths, and bond angles in the gas phase. Such studies are valuable for understanding the conformational preferences and electronic structure of molecules. Research in this area for this compound appears not to have been conducted or published.

Correlation of Spectroscopic Data with Theoretical Predictions

In modern chemical analysis, experimental spectroscopic data is often correlated with theoretical predictions from computational chemistry methods (like Density Functional Theory, DFT). This approach helps to confirm structural assignments and to understand the electronic properties of the molecule in greater detail. Due to the absence of experimental data for this compound, no such correlation studies with theoretical predictions are available in the literature.

Computational Chemistry and Theoretical Investigations of 3 Amino 2 2 Chloroacetyl but 2 Enenitrile

Quantum Chemical Calculations (Density Functional Theory - DFT) for Geometric Optimization and Electronic Structure

Quantum chemical calculations are fundamental to understanding the molecular structure and electronic properties of a compound. Density Functional Theory (TFF) is a powerful and widely used computational method that determines the electronic structure of a molecule to predict its properties. nih.govnih.gov For a molecule like 3-Amino-2-(2-chloroacetyl)but-2-enenitrile, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be employed to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. uc.pt This process minimizes the total energy of the molecule, providing key information on bond lengths, bond angles, and dihedral angles, which are crucial for understanding its stability and reactivity.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity prediction. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. nih.gov

The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical descriptor of molecular stability and reactivity. wikipedia.orgschrodinger.com A large energy gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions. nih.govnih.gov

For this compound, the HOMO is expected to be localized over the electron-rich enamine system (the amino group and the C=C double bond), reflecting its nucleophilic character. Conversely, the LUMO would likely be distributed over the electron-withdrawing chloroacetyl and nitrile groups, which are the electrophilic centers of the molecule. A DFT calculation would precisely map these orbitals and quantify the energy gap, offering insights into the molecule's electronic transitions and reactivity.

Illustrative Data for Frontier Molecular Orbitals:

| Parameter | Illustrative Energy Value (eV) |

|---|---|

| HOMO Energy | -6.5 |

| LUMO Energy | -1.8 |

| HOMO-LUMO Gap (ΔE) | 4.7 |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule. researchgate.netrsc.org It illustrates the charge distribution on the molecule's surface, identifying electron-rich and electron-poor regions. dtic.mil MEP maps are invaluable for understanding where a molecule is likely to interact with other chemical species. researchgate.netmdpi.com

Red/Yellow Regions: Indicate negative electrostatic potential, highlighting electron-rich areas that are susceptible to electrophilic attack.

Blue Regions: Indicate positive electrostatic potential, showing electron-deficient areas that are prone to nucleophilic attack.

Green Regions: Represent neutral or weakly polarized areas.

In a hypothetical MEP map of this compound, negative potential (red/yellow) would be expected around the electronegative nitrogen atom of the nitrile group, the carbonyl oxygen, and the amino nitrogen. These sites represent the primary locations for interactions with electrophiles. Positive potential (blue) would likely be concentrated on the hydrogen atoms of the amino group and the carbon of the chloroacetyl group, marking them as sites for nucleophilic attack.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis is a computational technique that translates the complex, delocalized molecular orbitals obtained from a DFT calculation into a more intuitive picture of localized bonds and lone pairs, resembling a Lewis structure. scholarsresearchlibrary.com This method is particularly useful for quantifying intramolecular and intermolecular interactions by examining the charge transfer between donor (occupied) and acceptor (unoccupied) orbitals. nih.gov

The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value signifies a stronger interaction and greater electronic delocalization, which contributes to the molecule's stability. scholarsresearchlibrary.comresearchgate.net For this compound, NBO analysis would likely reveal significant delocalization of the lone pair electrons from the amino nitrogen (nN) into the antibonding π* orbitals of the adjacent C=C and C=O bonds. This hyperconjugation is characteristic of enamine systems and contributes significantly to their electronic structure and stability.

Illustrative NBO Analysis Data:

| Donor NBO (i) | Acceptor NBO (j) | Illustrative E(2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=C) | 45.8 |

| π (C=C) | π* (C=O) | 20.1 |

| LP (O) | σ* (C-Cl) | 2.5 |

Study of Intramolecular Interactions (e.g., Hydrogen Bonding)

Intramolecular interactions, such as hydrogen bonds, play a critical role in determining the preferred conformation and stability of a molecule. researchgate.net In this compound, the geometry is conducive to the formation of an intramolecular hydrogen bond between a hydrogen atom of the amino group (-NH2) and the oxygen atom of the carbonyl group (C=O).

This interaction would create a stable six-membered pseudo-ring. Computational methods can confirm the presence and strength of this hydrogen bond through several criteria: uc.pt

Geometric Parameters: A short distance between the hydrogen donor (N-H) and acceptor (O) atoms.

Vibrational Frequencies: A red-shift (lowering) of the N-H stretching frequency in the calculated infrared spectrum.

NBO Analysis: A significant E(2) stabilization energy corresponding to charge transfer from the lone pair of the oxygen atom to the antibonding orbital of the N-H bond (nO → σ*N-H). researchgate.net

The presence of this strong intramolecular hydrogen bond would be expected to lock the molecule into a planar conformation, significantly influencing its chemical and physical properties.

Reactivity Descriptors and Fukui Functions for Site Selectivity

Conceptual DFT provides a set of chemical reactivity descriptors that help predict how a molecule will react. Fukui functions, in particular, are powerful tools for identifying the most reactive sites within a molecule for different types of attack. scm.comresearchgate.net

The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. faccts.de Condensed Fukui functions simplify this by assigning values to each atom, allowing for a clear ranking of atomic reactivity:

f+(r): Predicts sites for nucleophilic attack (where an electron is added). The atom with the highest f+ value is the most likely site for a nucleophile to attack.

f-(r): Predicts sites for electrophilic attack (where an electron is removed). The atom with the highest f- value is the most reactive towards an electrophile.

f0(r): Predicts sites for radical attack.

For this compound, this analysis would likely identify the α-carbon of the chloroacetyl group and the carbonyl carbon as the primary sites for nucleophilic attack (high f+). The β-carbon of the enamine system would be the probable site for electrophilic attack (high f-).

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. chemistrysteps.comyoutube.com For flexible molecules, this is achieved by constructing a Potential Energy Surface (PES), which maps the total energy as a function of one or more geometric parameters, typically the dihedral angles of rotatable single bonds. libretexts.orgyoutube.com

In this compound, the primary source of conformational flexibility is the rotation around the single bond connecting the butene backbone to the chloroacetyl group. A relaxed PES scan would involve systematically rotating this bond and calculating the energy at each step. The resulting plot would show energy minima corresponding to stable conformers and energy maxima corresponding to transition states.

However, as discussed in section 5.2, the formation of a strong intramolecular hydrogen bond would likely create a deep energy minimum for a planar or near-planar conformation. This would severely restrict the rotation of the chloroacetyl group, making this planar conformer the overwhelmingly dominant species under normal conditions. The conformational analysis would thus confirm the rigidity imposed by this key intramolecular interaction.

Applications of 3 Amino 2 2 Chloroacetyl but 2 Enenitrile in Advanced Organic Synthesis

Role as a Versatile Synthon for Heterocyclic Compounds

The inherent reactivity of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile makes it an ideal synthon for the synthesis of various heterocyclic systems. The molecule contains both electrophilic centers (the carbonyl carbon, the carbon bearing the chlorine atom, and the nitrile carbon) and nucleophilic sites (the amino group). This dual reactivity allows for intramolecular cyclizations or intermolecular reactions with binucleophiles to form stable ring systems, which are foundational scaffolds in medicinal chemistry and materials science.

The synthesis of substituted pyrazoles can be readily envisioned using this compound. The reaction with hydrazine (B178648) or its derivatives is a classic and effective method for constructing the pyrazole (B372694) ring from 1,3-dicarbonyl compounds or their synthetic equivalents. In this case, the enaminone moiety and the chloroacetyl group can react with the two nitrogen atoms of hydrazine.

Based on studies of analogous chloroacetylated β-enamino esters, the reaction likely proceeds via an initial nucleophilic attack by one of the hydrazine nitrogens on the carbonyl carbon of the acetyl group, followed by an intramolecular cyclization and dehydration. The chloroacetyl side chain offers a further point for modification or can participate in the cyclization process. For instance, reaction with hydrazine hydrate (B1144303) could lead to the formation of a pyrazole ring through condensation, with the chloroacetyl group potentially being displaced or forming a handle for further functionalization.

Table 1: Proposed Synthesis of Pyrazole Derivatives

| Reactant | Proposed Product Structure | Reaction Conditions |

|---|---|---|

| Hydrazine Hydrate | 5-Methyl-4-(2-chloroacetyl)-1H-pyrazol-3-amine | Ethanolic solution, reflux |

| Phenylhydrazine | 5-Methyl-4-(2-chloroacetyl)-1-phenyl-1H-pyrazol-3-amine | Acetic acid, heat |

Note: The proposed products are based on the expected reactivity patterns of β-enaminonitriles with hydrazines.

The β-enaminonitrile scaffold is a well-established precursor for both pyridine (B92270) and pyrimidine (B1678525) rings.

Pyridines: The synthesis of pyridines often involves the condensation of β-enamino carbonyl compounds with a C1 unit or through cyclization reactions of appropriately substituted precursors. The structure of this compound provides the necessary atoms for constructing a portion of the pyridine ring. For example, a Hantzsch-type synthesis could be adapted where the enaminonitrile acts as the key component, reacting with an aldehyde and another active methylene (B1212753) compound to build the dihydropyridine (B1217469) intermediate, which is then oxidized to the pyridine.

Pyrimidines: Pyrimidine synthesis generally requires the combination of a three-carbon dielectrophilic fragment with an N-C-N nucleophilic unit like amidines or guanidine. The enaminonitrile moiety within this compound can act as the C-C-C component. Reaction with formamidine, for instance, could lead to the formation of a substituted aminopyrimidine, with the nitrile group participating in the cyclization to form the heterocyclic ring.

Quinazolinones: The synthesis of quinazolinones typically begins with anthranilic acid or its derivatives. nih.govijprajournal.com A route starting from an acyclic precursor like this compound would necessitate a more complex, multi-step strategy. Such a pathway might involve an initial reaction to build a substituted aniline, followed by cyclization to form the quinazolinone core. While not a direct application, the compound could serve as a starting material for one of the fragments in a convergent synthesis.

Thienopyridines: Thienopyridines are fused heterocyclic systems of significant interest in medicinal chemistry. nih.govresearchgate.net Their synthesis often relies on the construction of a pyridine ring onto a pre-existing thiophene (B33073) or vice-versa. A plausible route could involve converting the chloroacetyl group of the title compound into a thioether, followed by a cyclization reaction that forms the thiophene ring. Subsequent annulation of a pyridine ring would lead to the desired thienopyridine scaffold. This highlights the potential of the compound in more elaborate synthetic sequences.

Development of Complex Organic Architectures

The development of complex organic architectures relies on the use of versatile building blocks that allow for the controlled and sequential introduction of molecular complexity. This compound is an exemplary scaffold for this purpose due to its distinct reactive sites. The chloroacetyl group is a potent electrophile suitable for S(_N)2 reactions with a variety of nucleophiles (e.g., amines, thiols, alcohols) without disturbing the enaminonitrile system under controlled conditions. The amino group can be acylated, alkylated, or used as a directing group. The nitrile group can be hydrolyzed to an amide or carboxylic acid, reduced to an amine, or used in cycloaddition reactions. This orthogonality allows for a stepwise approach to building complex molecules.

Strategies for Diversity-Oriented Synthesis Utilizing this compound

Diversity-oriented synthesis (DOS) aims to generate libraries of structurally diverse small molecules from a common starting material. The multiple reactive handles on this compound make it an excellent substrate for DOS strategies. A single starting material can be transformed into a wide range of different molecular scaffolds by selectively reacting its different functional groups.

Table 2: Illustrative Diversity-Oriented Synthesis Strategy

| Reactive Site | Reagent Class | Resulting Functional Group / Scaffold |

|---|---|---|

| Chloroacetyl Group | Primary/Secondary Amines | α-Amino ketone derivatives |

| Chloroacetyl Group | Thiols | Thioether derivatives |

| Amino Group | Hydrazines | Pyrazole scaffolds |

| Amino Group / Nitrile | Amidines / Guanidines | Pyrimidine scaffolds |

| Nitrile Group | Sodium Azide | Tetrazole derivatives |

This approach allows for the rapid generation of a library of compounds with high skeletal diversity, which can then be screened for biological activity.

Green Chemistry Approaches in the Utilization of this compound in Synthesis

The principles of green chemistry focus on designing chemical processes that are environmentally benign. The use of this compound can be aligned with these principles in several ways. Its high functionality allows for its use in one-pot or tandem reactions, where multiple transformations occur in a single reaction vessel. This reduces the need for intermediate purification steps, minimizing solvent waste and energy consumption.

Furthermore, reactions involving this synthon could be optimized to use greener solvents, such as water or ethanol, or even be performed under solvent-free conditions. The development of catalytic methods, for instance using organocatalysts or recoverable nanocatalysts for its transformations, would also enhance the green credentials of its application. Such approaches increase atom economy and reduce the generation of hazardous waste, making the synthesis of complex molecules more sustainable.

Future Research Directions and Perspectives

Exploration of Novel Reactivity Pathways and Unconventional Transformations

The inherent functionalities of 3-Amino-2-(2-chloroacetyl)but-2-enenitrile offer a fertile ground for investigating novel reactivity pathways. The chloroacetyl group, a potent electrophile, can readily participate in substitutions and alkylations. Concurrently, the enamine moiety provides a nucleophilic center, while the nitrile group can undergo a variety of transformations including hydrolysis, reduction, and cycloaddition.

Future research could focus on intramolecular reactions, where the proximity of these functional groups could be harnessed to construct complex heterocyclic systems in a single step. For instance, under basic conditions, the enamine nitrogen could potentially displace the chlorine atom to form a six-membered dihydropyrazine (B8608421) ring. The reactivity of analogous chloroacetylated β-enamino compounds has been shown to yield various heterocycles through reactions with binucleophiles, suggesting a rich area for exploration with this compound. researchgate.net

Unconventional transformations, such as those initiated by radical pathways or photochemical activation, remain largely unexplored for this class of compounds. The electron-deficient nature of the butenenitrile backbone, coupled with the chloroacetyl group, could make it a suitable candidate for radical addition reactions. Photochemical [2+2] cycloadditions could also be envisaged, potentially leading to novel and complex polycyclic structures.

Stereoselective Synthesis and Chiral Derivatization

The development of stereoselective syntheses involving this compound is a critical area for future investigation. While the parent molecule is achiral, its reactions can generate one or more stereocenters. For instance, the reduction of the ketone in the chloroacetyl group or conjugate addition to the α,β-unsaturated system could yield chiral products. The development of asymmetric methods to control these transformations would significantly enhance the synthetic utility of this building block.

Furthermore, the primary amino group serves as a convenient handle for chiral derivatization. Reaction with chiral derivatizing agents, such as Mosher's acid or other chiral auxiliaries, would produce diastereomeric mixtures that could be separated and analyzed. wikipedia.org This would not only allow for the resolution of chiral derivatives but also enable the determination of enantiomeric excess in asymmetric reactions involving this scaffold. The use of o-phthalaldehyde (B127526) in combination with chiral thiols has been demonstrated for the resolution of α-aminonitrile enantiomers and could be a viable strategy for derivatives of this compound. nih.gov

Development of Catalytic Methods for Transformations

The application of modern catalytic methods to reactions involving this compound is a promising avenue for future research. Transition-metal catalysis could be employed for a variety of transformations. For example, palladium-catalyzed cross-coupling reactions could be used to modify the chloroacetyl group, introducing new carbon-carbon or carbon-heteroatom bonds. Copper-catalyzed reactions, known for their utility in the formation of C-N and C-O bonds, could also be explored.

Organocatalysis presents another powerful tool for activating the different functionalities of the molecule. Chiral organocatalysts, such as those based on proline or cinchona alkaloids, could be investigated for enantioselective Michael additions to the enaminonitrile system or for asymmetric aldol-type reactions of the chloroacetyl group. The development of bifunctional catalysts that can simultaneously activate both the nucleophilic and electrophilic centers of the molecule could lead to highly efficient and selective transformations. mdpi.com

Advanced Materials Applications and Polymer Chemistry Context (Excluding Biological/Clinical)

Beyond its use as a synthetic intermediate, this compound holds potential for applications in materials science and polymer chemistry. The presence of multiple reactive sites allows for its use as a functional monomer or cross-linking agent. The nitrile group, in particular, is a well-known precursor for the synthesis of polymers with high thermal stability and chemical resistance. nsf.gov

The amino and chloroacetyl groups provide handles for post-polymerization modification, allowing for the introduction of various functionalities onto a polymer backbone. For instance, a polymer derived from a related functionalized butenenitrile could be further modified through reactions at the chloroacetyl group. nih.gov This could lead to the development of new materials with tailored properties for applications such as specialty coatings, adhesives, or advanced composites. The potential for creating functionalized poly(1-butene) from related starting materials highlights a possible route for polymer synthesis. nih.gov

Synergistic Integration of Experimental and Computational Methodologies

A synergistic approach that combines experimental and computational methodologies will be crucial for unlocking the full potential of this compound. Computational tools, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, reactivity, and reaction mechanisms of this molecule.

Theoretical calculations can be used to predict the most likely sites for nucleophilic and electrophilic attack, to model the transition states of potential reactions, and to understand the factors that govern stereoselectivity. This information can then be used to guide the design of new experiments and to optimize reaction conditions. For example, computational studies on the reactivity of related enaminonitriles could inform the exploration of novel cyclization reactions. The integration of experimental data with computational models will accelerate the discovery of new transformations and applications for this versatile building block.

Q & A

Q. Table 1: Example Reaction Parameters

| Step | Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | 2-Chloroacetyl chloride | DMF | 0–5 | 2 | 60–70 |

| 2 | NH₃/EtOH | Ethanol | 25 | 12 | 75–85 |

Basic: How can this compound be purified to >95% purity for crystallographic studies?

Methodological Answer:

Purification strategies depend on the presence of polar functional groups (amino, chloroacetyl):

- Recrystallization : Use mixed solvents (e.g., ethanol/water or ethyl acetate/hexane) to exploit solubility differences.

- Column Chromatography : Employ silica gel with gradient elution (hexane → ethyl acetate) for impurities with similar polarity .

- HPLC : Use reverse-phase C18 columns with acetonitrile/water (0.1% TFA) for chiral separation if stereoisomers are present .

Advanced: How can contradictions between NMR and X-ray crystallography data be resolved?

Methodological Answer:

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions:

Dynamic NMR Studies : Variable-temperature NMR (VT-NMR) can detect tautomeric equilibria (e.g., enamine vs. imine forms) .

DFT Calculations : Compare experimental NMR shifts with computed values (e.g., using Gaussian or ORCA) to validate proposed conformers .

High-Resolution X-ray Refinement : Use SHELXL for precise bond-length/angle analysis, ensuring anisotropic displacement parameters are modeled .

Example: A 2021 study resolved discrepancies in a related enenitrile derivative by combining VT-NMR (showing tautomerism) and SHELXL-refined X-ray data .

Advanced: What strategies characterize reactive intermediates in its synthesis?

Methodological Answer:

- In-Situ Spectroscopy : Use FT-IR or Raman to monitor intermediate formation (e.g., chloroacetyl-enamine adducts) during reactions .

- Trapping Experiments : Add quenching agents (e.g., D₂O for protonation studies) followed by LC-MS analysis .

- Cryogenic X-ray Crystallography : For unstable intermediates, flash-cool crystals to 100 K to stabilize structures for analysis .

Advanced: How can computational modeling predict its reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify electrophilic sites (e.g., chloroacetyl carbon) .

- Molecular Dynamics (MD) : Simulate solvation effects in polar solvents (e.g., water) to predict hydrolysis pathways .

- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization for bioactivity studies .

Q. Table 2: Computational Parameters for Reactivity Prediction

| Method | Software | Basis Set | Key Output |

|---|---|---|---|

| DFT Geometry | Gaussian 16 | 6-31G(d) | Electrostatic Potential Maps |

| MD Solvation | GROMACS | CHARMM36 | Solvent Accessibility |

| Docking | AutoDock Vina | — | Binding Affinity (kcal/mol) |

Advanced: How to design experiments to assess its stability under varying pH conditions?

Methodological Answer:

pH-Rate Profiling : Prepare buffered solutions (pH 1–12) and monitor degradation via UV-Vis or HPLC at 25°C and 40°C .

Mass Spectrometry : Identify degradation products (e.g., hydrolysis to carboxylic acids) using high-resolution LC-MS .

Kinetic Modeling : Fit data to first-order or Arrhenius models to predict shelf-life under storage conditions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.